[1-(4-Methanesulfinylphenyl)ethyl](methyl)amine
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-1-[4-(methylsulfinyl)phenyl]ethanamine . The InChI code is 1S/C10H15NOS/c1-8(11-2)9-4-6-10(7-5-9)13(3)12/h4-8,11H,1-3H3 . This indicates that the compound has a molecular weight of 197.3 and is composed of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom.Physical and Chemical Properties Analysis
“1-(4-Methanesulfinylphenyl)ethylamine” is a powder at room temperature . It has a molecular weight of 197.3 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Stereochemistry and Substitution Reactions : The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines has been explored. These reactions result in the formation of N-substituted amines with inversion of configuration, showcasing the compound's utility in creating stereochemically pure ligands for potential applications in catalysis and drug synthesis (Uenishi et al., 2004).
Analytical Chemistry
Mass Spectrometry of Heterocycles : The fragmentation patterns of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines have been studied under electron impact and chemical ionization, revealing insights into the molecular ions' decomposition pathways. This study underscores the relevance of such compounds in understanding the mass spectrometric behavior of sulfur-containing heterocycles, which can aid in the structural elucidation of similar compounds (Klyba et al., 2013).
Electrochemistry
Electrochemical Oxidation : The electrochemical oxidation of primary amines in ionic liquid media has been investigated, focusing on the formation of organic layers attached to electrode surfaces. This research provides valuable information for the development of sensors and coatings based on the electrochemical properties of amines and their derivatives (Ghilane et al., 2010).
Environmental Science
Particle Formation Enhancement : A study on the enhancing potential of monoethanolamine on methanesulfonic acid-driven new particle formation (NPF) has revealed that compounds with amino groups significantly impact atmospheric chemistry, especially in the context of CO2 capture technologies. The findings suggest that the presence of -OH groups in amines can form additional hydrogen bonds, thereby increasing their enhancing potential on NPF (Shen et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
N-methyl-1-(4-methylsulfinylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(11-2)9-4-6-10(7-5-9)13(3)12/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJPBNMIUJMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218922 | |
Record name | Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-47-1 | |
Record name | Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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